molecular formula C8H12Cl2O4 B14648965 Butane-1,3-diyl bis(chloroacetate) CAS No. 49557-83-7

Butane-1,3-diyl bis(chloroacetate)

Cat. No.: B14648965
CAS No.: 49557-83-7
M. Wt: 243.08 g/mol
InChI Key: GSFAEEANSDJOGX-UHFFFAOYSA-N
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Description

Butane-1,3-diyl bis(chloroacetate) is a bifunctional organic compound of significant interest in chemical and biochemical synthesis. This reagent features a 1,3-butanediol core with each hydroxyl group esterified with a chloroacetate function, making it a valuable scaffold for conjugation and the development of more complex molecules. Its primary research value lies in its application as a versatile building block. Compounds of this class are frequently employed in the synthesis of oligonucleotide conjugates, where they can be used to introduce electrophilic sites or serve as protected carboxylic acid precursors . The mechanism of action for its utility is rooted in the reactivity of the chloride moiety. The chloride is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides. This reactivity enables researchers to create stable covalent linkages, for instance, forming amide bonds to peptides or other biologically active molecules . The molecular conformation, often characterized by a specific arrangement of the backbone, can contribute to its crystallinity and packing behavior, which may be a subject of study in materials science . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

49557-83-7

Molecular Formula

C8H12Cl2O4

Molecular Weight

243.08 g/mol

IUPAC Name

3-(2-chloroacetyl)oxybutyl 2-chloroacetate

InChI

InChI=1S/C8H12Cl2O4/c1-6(14-8(12)5-10)2-3-13-7(11)4-9/h6H,2-5H2,1H3

InChI Key

GSFAEEANSDJOGX-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CCl)OC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,3-diyl bis(chloroacetate) typically involves the reaction of butane-1,3-diol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

Butane-1,3-diol+2Chloroacetyl chlorideButane-1,3-diyl bis(chloroacetate)+2HCl\text{Butane-1,3-diol} + 2 \text{Chloroacetyl chloride} \rightarrow \text{Butane-1,3-diyl bis(chloroacetate)} + 2 \text{HCl} Butane-1,3-diol+2Chloroacetyl chloride→Butane-1,3-diyl bis(chloroacetate)+2HCl

Industrial Production Methods

On an industrial scale, the production of butane-1,3-diyl bis(chloroacetate) can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butane-1,3-diyl bis(chloroacetate) can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetate groups can be replaced by other nucleophiles, such as amines or alcohols, to form new esters or amides.

    Hydrolysis: In the presence of water or aqueous base, the chloroacetate groups can be hydrolyzed to form butane-1,3-diol and chloroacetic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Sodium hydroxide, potassium carbonate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Substitution: New esters or amides

    Hydrolysis: Butane-1,3-diol and chloroacetic acid

    Reduction: Butane-1,3-diol

Scientific Research Applications

Butane-1,3-diyl bis(chloroacetate) has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: It can be used in the preparation of polymers and resins with specific properties.

    Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of butane-1,3-diyl bis(chloroacetate) involves the reactivity of its chloroacetate groups. These groups can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is exploited in various chemical transformations to introduce new functional groups into molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomerism: Butane-1,3-diyl vs. Butane-1,4-diyl bis(chloroacetate)

The 1,4-isomer (C₈H₁₂Cl₂O₄) exhibits a tgt-gt conformation in its butane backbone, with chloroacetate groups adopting a cis configuration around the carbonyl oxygen. This arrangement facilitates intermolecular C–H···O hydrogen bonding, stabilizing its crystal lattice .

Table 1: Structural and Physical Properties of Butane-Based Bis(chloroacetate) Derivatives
Compound Substituent Position Key Structural Features Hydrogen Bonding Network Melting Point (Estimated)
Butane-1,3-diyl bis(chloroacetate) 1,3 Compact backbone; closer ester groups Limited due to steric hindrance Higher than 1,4-isomer*
Butane-1,4-diyl bis(chloroacetate) 1,4 Extended tgt-gt conformation; cis esters Robust C–H···O interactions Lower than 1,3-isomer*

*Direct data unavailable; inferred from structural comparisons .

Halogen Substitution: Chloro vs. Bromo Derivatives

Brominated derivatives often exhibit higher melting points and reduced solubility in polar solvents compared to chlorinated counterparts .

Functional Group Variations: Esters vs. Amides

Butane-1,4-diyl bis(chloroacetate) (ester) and N,N'-butane-1,4-diyl bis(bromoacetamide) (amide) demonstrate how functional groups influence properties:

  • Esters : Weaker hydrogen-bonding capacity (C=O groups) but higher hydrolytic stability.
  • Amides : Stronger N–H···O hydrogen bonds, increasing thermal stability but susceptibility to hydrolysis .

Research Findings and Implications

Crystallographic Behavior

The 1,4-isomer forms a stable crystal lattice via C–H···O interactions involving four neighboring molecules, a feature less probable in the 1,3-isomer due to steric constraints . This difference could impact applications in materials science, where crystal packing influences mechanical properties.

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